[1-[3-[1-(2,2-Dimethylcyclopropyl)butylamino]propyl]triazol-4-yl]methanol
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Overview
Description
[1-[3-[1-(2,2-Dimethylcyclopropyl)butylamino]propyl]triazol-4-yl]methanol: is a synthetic organic compound featuring a triazole ring, a cyclopropyl group, and a butylamino side chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [1-[3-[1-(2,2-Dimethylcyclopropyl)butylamino]propyl]triazol-4-yl]methanol typically involves multiple steps:
Formation of the Triazole Ring:
Introduction of the Cyclopropyl Group: The cyclopropyl group is introduced through a cyclopropanation reaction, often using a diazo compound and a transition metal catalyst.
Attachment of the Butylamino Side Chain: This step involves nucleophilic substitution reactions where the butylamino group is attached to the triazole ring.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the synthesis .
Chemical Reactions Analysis
Types of Reactions
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).
Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
Oxidation Products: Ketones, aldehydes.
Reduction Products: Alcohols, alkanes.
Substitution Products: Various substituted triazoles.
Scientific Research Applications
Chemistry
In chemistry, [1-[3-[1-(2,2-Dimethylcyclopropyl)butylamino]propyl]triazol-4-yl]methanol is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds .
Biology and Medicine
In biological and medicinal research, this compound is investigated for its potential as a therapeutic agent. The triazole ring is known for its bioactivity, and modifications to the side chains can lead to compounds with antifungal, antibacterial, or anticancer properties .
Industry
In the industrial sector, this compound can be used in the development of new materials, such as polymers or coatings, due to its stability and reactivity .
Mechanism of Action
The mechanism of action of [1-[3-[1-(2,2-Dimethylcyclopropyl)butylamino]propyl]triazol-4-yl]methanol involves its interaction with biological targets such as enzymes or receptors. The triazole ring can form hydrogen bonds and other interactions with active sites, potentially inhibiting enzyme activity or modulating receptor function . The cyclopropyl group may enhance binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
1,2,3-Triazole Derivatives: These compounds share the triazole ring but differ in their side chains, leading to variations in biological activity.
Cyclopropylamines: Compounds with a cyclopropyl group and an amine functionality, used in various medicinal applications.
Uniqueness
What sets [1-[3-[1-(2,2-Dimethylcyclopropyl)butylamino]propyl]triazol-4-yl]methanol apart is the combination of the triazole ring and the cyclopropyl group, which may confer unique biological properties and reactivity patterns .
Properties
IUPAC Name |
[1-[3-[1-(2,2-dimethylcyclopropyl)butylamino]propyl]triazol-4-yl]methanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H28N4O/c1-4-6-14(13-9-15(13,2)3)16-7-5-8-19-10-12(11-20)17-18-19/h10,13-14,16,20H,4-9,11H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ALXARJJPRNBFAO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C1CC1(C)C)NCCCN2C=C(N=N2)CO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H28N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.41 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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